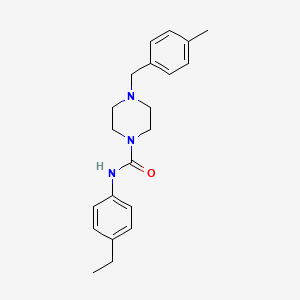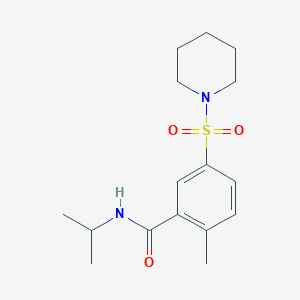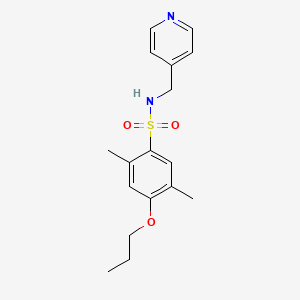
N-(4-ethylphenyl)-4-(4-methylbenzyl)-1-piperazinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-ethylphenyl)-4-(4-methylbenzyl)-1-piperazinecarboxamide, also known as PEP-005, is a synthetic compound that has gained attention in recent years due to its potential application in scientific research. PEP-005 belongs to the class of compounds known as piperazinecarboxamides, which have been shown to have a range of biological activities.
Mecanismo De Acción
N-(4-ethylphenyl)-4-(4-methylbenzyl)-1-piperazinecarboxamide exerts its biological effects through a complex mechanism of action that involves the activation of several signaling pathways in cells. Specifically, this compound has been shown to activate the protein kinase C (PKC) pathway, which is involved in cell growth, differentiation, and survival.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects in cells and organisms. In addition to its anti-tumor activity, this compound has been shown to have anti-inflammatory and anti-angiogenic effects. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(4-ethylphenyl)-4-(4-methylbenzyl)-1-piperazinecarboxamide has several advantages as a tool for scientific research. It is a synthetic compound that can be easily produced in large quantities, making it readily available for use in experiments. This compound also has a well-defined mechanism of action, which makes it a useful tool for studying signaling pathways in cells. However, this compound also has several limitations. It is a potent compound that can be toxic at high concentrations, and its effects on cells can be complex and difficult to interpret.
Direcciones Futuras
There are several potential future directions for research on N-(4-ethylphenyl)-4-(4-methylbenzyl)-1-piperazinecarboxamide. One area of interest is in the development of this compound as a therapeutic agent for cancer. Several studies have shown promising results in preclinical models, and further research is needed to determine its safety and efficacy in humans. Another potential future direction is in the study of this compound as a tool for studying signal transduction pathways in cells. This compound has been shown to activate the PKC pathway, but its effects on other signaling pathways are not well understood. Further research is needed to elucidate the full range of this compound's effects on cells and organisms.
Métodos De Síntesis
N-(4-ethylphenyl)-4-(4-methylbenzyl)-1-piperazinecarboxamide can be synthesized through a multi-step process that involves the reaction of various chemical intermediates. The synthesis of this compound has been described in detail in several scientific publications, and involves the use of specialized equipment and techniques.
Aplicaciones Científicas De Investigación
N-(4-ethylphenyl)-4-(4-methylbenzyl)-1-piperazinecarboxamide has been the subject of several scientific studies, which have explored its potential applications in a range of fields. One area of research that has been particularly promising is in the study of cancer. This compound has been shown to have anti-tumor activity, and has been investigated as a potential treatment for various types of cancer.
Propiedades
IUPAC Name |
N-(4-ethylphenyl)-4-[(4-methylphenyl)methyl]piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O/c1-3-18-8-10-20(11-9-18)22-21(25)24-14-12-23(13-15-24)16-19-6-4-17(2)5-7-19/h4-11H,3,12-16H2,1-2H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWTSCNKYTUHJFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)N2CCN(CC2)CC3=CC=C(C=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-cyclohexyl-7-(4-hydroxyphenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5319414.png)
![2-{4-[4-(3-fluorophenyl)-1H-pyrazol-5-yl]piperidin-1-yl}-6-methylnicotinamide](/img/structure/B5319417.png)
![2-[2-(5-methyl-2-furyl)vinyl]-1H-benzimidazole](/img/structure/B5319432.png)
![3-[(4-methylpiperazin-1-yl)sulfonyl]-5-pyridin-4-ylbenzoic acid](/img/structure/B5319434.png)
![5-[4-(diethylamino)benzylidene]-2-(2,6-dimethyl-4-morpholinyl)-1,3-thiazol-4(5H)-one](/img/structure/B5319439.png)
![6-[2-(4-nitrophenyl)vinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5319446.png)
![2-[(3,5-dimethyl-4-isoxazolyl)methyl]-4-phenyl-5-(3-piperidinyl)-2,4-dihydro-3H-1,2,4-triazol-3-one hydrochloride](/img/structure/B5319456.png)



![4-acetyl-3-hydroxy-1-[2-(4-morpholinyl)ethyl]-5-(3-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5319475.png)
![1-[(3-ethyl-5-methyl-4-isoxazolyl)carbonyl]-4-methyl-1,4-diazepane](/img/structure/B5319500.png)
![N~3~-methyl-N~3~-(5-{[4-(2-phenylethyl)piperidin-1-yl]carbonyl}pyridin-2-yl)-beta-alaninamide](/img/structure/B5319505.png)
![2-furylmethyl 2-[(2-chlorobenzoyl)amino]-3-(4-chlorophenyl)acrylate](/img/structure/B5319511.png)